An In-depth Technical Guide to 3-Dehydro Reserpine Chloride
An In-depth Technical Guide to 3-Dehydro Reserpine Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 3-Dehydro Reserpine Chloride, a significant derivative and degradation product of the well-known alkaloid, Reserpine. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a cohesive understanding of its chemical identity, formation, and potential significance. This document is structured to facilitate a deep dive into the molecular characteristics and to provide a practical framework for its study, acknowledging the current landscape of available research. While extensive data exists for the parent compound, Reserpine, information specific to 3-Dehydro Reserpine Chloride is more limited. This guide, therefore, synthesizes the available direct evidence with logical inferences drawn from the rich chemistry of Reserpine and its analogues.
Molecular Identity and Structure
3-Dehydro Reserpine Chloride is a dehydrogenated derivative of Reserpine, characterized by the introduction of a double bond in the yohimbane skeleton. This structural modification results in a positively charged quaternary nitrogen, which has significant implications for its chemical and biological properties.
Chemical Nomenclature and Identifiers
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. The following table summarizes the key identifiers for 3-Dehydro Reserpine Chloride.
| Identifier | Value | Source |
| IUPAC Name | methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate chloride | [PubChem][1] |
| CAS Number | 107052-60-8 | [PubChem][1] |
| Molecular Formula | C₃₃H₃₉ClN₂O₉ | [PubChem][1] |
| Molecular Weight | 643.1 g/mol | [PubChem][1] |
| InChI Key | DALXIXVMMSDZQU-FMJIVAGGSA-N | [PubChem][1] |
| SMILES | CO[C@H]1OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] | [PubChem][1] |
| Synonyms | 3,4-Didehydroreserpine Chloride, 3,4-Dehydroreserpine | [PubChem][1] |
Structural Representation
The chemical structure of 3-Dehydro Reserpine Chloride is depicted below. The key feature is the iminium ion within the quinolizidine moiety, resulting from the dehydrogenation at the 3 and 4 positions of the yohimbane core.
Caption: Conceptual representation of 3-Dehydro Reserpine Chloride's core structure.
Genesis and Stability: The Formation of 3-Dehydro Reserpine Chloride
3-Dehydro Reserpine Chloride is primarily recognized as a degradation product of Reserpine.[2] Understanding its formation is crucial for the development of stability-indicating assays and for the characterization of Reserpine-based pharmaceutical formulations.
Mechanism of Formation: Acid-Catalyzed Dehydrogenation
The formation of 3-Dehydro Reserpine Chloride from Reserpine is typically induced under acidic conditions. A plausible mechanism involves the protonation of the tertiary amine in the yohimbane skeleton, followed by an oxidative dehydrogenation process. While the precise mechanism is not extensively detailed in the literature, it is understood to be a key transformation during forced degradation studies.
Experimental Protocol for Formation
The following protocol is adapted from methodologies used in forced degradation studies of Reserpine.[3] This procedure can be used to generate 3-Dehydro Reserpine Chloride for analytical and research purposes.
Objective: To produce 3-Dehydro Reserpine Chloride through the acid-catalyzed degradation of Reserpine.
Materials:
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Reserpine
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Methanol (HPLC grade)
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1N Hydrochloric Acid (HCl)
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Heating apparatus (e.g., heating block, water bath)
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Reaction vessel (e.g., glass vial with a screw cap)
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Analytical balance
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Pipettes
Procedure:
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Accurately weigh 100 mg of Reserpine and transfer it to a suitable reaction vessel.
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Add 1 mL of methanol to dissolve the Reserpine.
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Add 1 mL of 1N HCl to the solution.
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Securely cap the reaction vessel.
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Heat the reaction mixture at 100°C for 3 hours.[3]
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After cooling to room temperature, the resulting solution will contain a mixture of Reserpine and its degradation products, including 3-Dehydro Reserpine Chloride.
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For analytical purposes, the reaction mixture can be diluted as needed (e.g., 100-fold dilution for LC-MS analysis).[3]
Self-Validation: The progress of the degradation can be monitored by techniques such as HPLC or LC-MS, observing the decrease in the peak corresponding to Reserpine and the appearance of new peaks corresponding to the degradation products. The identity of 3-Dehydro Reserpine can be confirmed by its characteristic mass-to-charge ratio.
Caption: Comparative mechanism of action: Reserpine vs. 3-Dehydro Reserpine Chloride.
Future Directions and Research Opportunities
The study of 3-Dehydro Reserpine Chloride presents several avenues for further research:
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Isolation and Full Characterization: The development of a robust method for the isolation and purification of 3-Dehydro Reserpine Chloride is a critical next step. This would enable its full spectroscopic characterization (NMR, IR, etc.) and the determination of its physicochemical properties.
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Pharmacological Evaluation: A thorough in vitro and in vivo pharmacological evaluation is needed to confirm the hypothesized mechanism of action and to determine its potency and selectivity for VMAT2.
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Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 3-Dehydro Reserpine Chloride would provide valuable insights into its potential as a therapeutic agent or as a biomarker for Reserpine degradation.
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Role as an Impurity: Further studies are warranted to understand the prevalence of 3-Dehydro Reserpine Chloride in different Reserpine formulations and its potential impact on the safety and efficacy of these products.
Conclusion
3-Dehydro Reserpine Chloride represents an important molecule in the context of Reserpine chemistry and pharmacology. While primarily known as a degradation product, its unique structural features, particularly the quaternary ammonium ion, suggest a pharmacological profile that could be distinct from its parent compound. This technical guide has synthesized the available information to provide a foundational understanding of its identity, formation, and inferred properties. It is hoped that this will serve as a valuable resource for researchers and stimulate further investigation into this intriguing Reserpine derivative.
References
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Shimadzu Corporation. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Retrieved from [Link]
- Nammi, S., Koteswara Rao, Y., & Srisailam, K. (2005). Pharmacological evidence for the lack of central effects of reserpine methiodide. Indian Journal of Pharmacology, 37(3), 185.
- Nammi, S., Koteswara Rao, Y., & Srisailam, K. (2005). Pharmacological evidence for lack of central effects of reserpine methonitrate: a novel quaternary analog of reserpine. Journal of Pharmacy and Pharmacology, 57(1), 93-98.
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Slideshare. (2018, July 17). Structure Elucidation of Reserpine (M. Pharm). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Dehydro reserpine chloride. Retrieved from [Link]
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Indian Journal of Natural Sciences. (2014). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Chemical Synthesis Research of the Alkaloid Drug Reserpine. Retrieved from [Link]
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ResearchGate. (2005). Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats. Retrieved from [Link]
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PubChem. (n.d.). 3-Dehydro Reserpine Chloride. Retrieved from [Link]
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YouTube. (2020, December 17). 7 Structure Elucidation of Reserpine through Reserpic Acid | Part B | Chemistry of Alkaloids. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Reserpine? Retrieved from [Link]
